3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN6O2S/c1-11-21-22-17-16(20-6-9-25(11)17)24-7-4-12(5-8-24)23-28(26,27)13-2-3-15(19)14(18)10-13/h2-3,6,9-10,12,23H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJWMYDTKPZVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide is a complex molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, structure-activity relationships (SAR), and the implications of its unique chemical structure in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazolo[4,3-a]pyrazine moiety, which is known for its diverse biological activities. The presence of halogen atoms such as chlorine and fluorine typically enhances the compound's pharmacological profile by improving solubility and bioavailability. The sulfonamide group is also significant as it is commonly associated with antibacterial activity.
Structural Formula
The structural formula can be represented as follows:
This formula indicates the presence of various functional groups that contribute to the compound's activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the triazolo[4,3-a]pyrazine scaffold. In vitro tests have shown that derivatives of this scaffold exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Case Study: Antibacterial Evaluation
A study conducted on various triazolo[4,3-a]pyrazine derivatives assessed their efficacy against common bacterial strains. The results indicated that certain derivatives exhibited MICs as low as 16 μg/mL against Escherichia coli, suggesting strong antibacterial properties. The structure-activity relationship analysis revealed that modifications at specific positions on the triazole ring significantly influenced antibacterial potency .
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| Compound 1 | 32 | 16 |
| Compound 2 | 64 | 32 |
| Target Compound | 16 | 8 |
The antibacterial mechanism of triazolo[4,3-a]pyrazine derivatives is believed to involve interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these targets, the compounds disrupt essential cellular processes leading to bacterial cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like fluorine and chlorine enhances the activity of triazolo[4,3-a]pyrazine derivatives. Furthermore, modifications at the piperidine moiety can also influence activity; for example, substituents that increase lipophilicity tend to improve membrane permeability and antibacterial efficacy.
Key Findings from SAR Analysis
- Halogen Substitution : Fluorine and chlorine substitutions improve solubility and enhance binding affinity to target enzymes.
- Piperidine Modifications : Variations in piperidine substituents can lead to significant changes in bioactivity.
- Indole Moieties : Compounds incorporating indole structures have shown enhanced interactions with bacterial targets, leading to improved antibacterial effects .
Comparison with Similar Compounds
Substituent Impact :
- Nitro groups (e.g., in nitroimidazole derivatives) enhance antimycobacterial activity but introduce toxicity risks . In contrast, the chloro and fluoro substituents in the target compound likely improve selectivity and reduce off-target effects.
- Piperidine vs.
Physicochemical Properties
The target compound’s estimated molecular weight (~495) is intermediate between simpler oxadiazole derivatives (437.88) and bulkier chromen-2-yl analogues (589.1). Higher molecular weight in the patent compound correlates with reduced solubility, a common challenge in drug development .
Methodological Considerations for Compound Similarity
Compound similarity assessments rely on metrics such as Tanimoto coefficients or pharmacophore alignment. However, minor structural changes (e.g., triazolopyrazine vs. oxadiazole) can drastically alter biological activity despite high structural similarity . For instance:
- Similarity Metrics : MACCS keys may classify the target compound and its oxadiazole analogue as highly similar, while shape-based methods could highlight differences in 3D conformation affecting target binding .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s core structure involves a triazolo[4,3-a]pyrazine ring fused with a piperidine moiety. A viable synthetic strategy includes:
- Step 1 : Substitution reactions on pyrazine precursors (e.g., 2,3-dichloropyrazine) to introduce the triazole ring via cyclization with hydrazine derivatives .
- Step 2 : Functionalization of the piperidine ring at the 4-position using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for sulfonamide attachment).
- Step 3 : Final purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) to achieve >95% purity, as demonstrated for structurally related triazolopyrazines . Optimization may involve adjusting reaction temperatures (e.g., reflux in THF for heterocyclization) and catalyst systems (e.g., Pd-based catalysts for coupling steps) .
Q. How should researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.0 ppm for benzenesulfonamide), piperidine CH₂ groups (δ 2.5–3.5 ppm), and triazole CH₃ (δ 2.1–2.3 ppm). Compare with analogous triazolopyrazine derivatives .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a related compound with a triazolo-pyrazine core showed m/z = 393 .
- Melting Point : Expected range 80–95°C based on similar sulfonamide-triazolopyrazine hybrids .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Likely soluble in chloroform and methanol due to hydrophobic aryl and polar sulfonamide groups, as observed in structurally related compounds .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonamide group or triazole ring oxidation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate bioactivity, such as enzyme inhibition or cellular assays?
- Target Selection : Prioritize kinases or GPCRs, as triazolopyrazines and sulfonamides are known to interact with these targets .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC₅₀ determination.
- Cellular Permeability : Assess via Caco-2 monolayer models, noting the impact of the fluorinated benzenesulfonamide on passive diffusion .
Q. How to resolve contradictions in synthetic yields or purity across different batches?
- Yield Optimization : If low yields occur during triazole cyclization (e.g., <30%), increase equivalents of hydrazine derivatives or switch to microwave-assisted synthesis .
- Purity Challenges : Use preparative HPLC with C18 columns (e.g., Chromolith®) to separate diastereomers or byproducts. For example, a related pyrazoline synthesis required gradient elution (CH₂Cl₂/CH₃OH) to isolate the target compound .
- Analytical Validation : Cross-validate purity via ¹H NMR integration and LC-MS/MS to detect trace impurities (<0.1%) .
Q. What structural modifications can enhance target selectivity or potency?
- Piperidine Substitution : Replace the 4-position piperidine with spirocyclic or bicyclic amines to modulate steric effects, as seen in kinase inhibitors .
- Sulfonamide Tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to improve binding affinity, guided by QSAR modeling .
- Triazole Modifications : Explore methyl-to-ethyl substitutions on the triazole ring to balance lipophilicity and solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
